molecular formula C9H13NO4S2 B1303443 Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate CAS No. 175201-72-6

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

Cat. No.: B1303443
CAS No.: 175201-72-6
M. Wt: 263.3 g/mol
InChI Key: LSLWECVRXQXIRH-UHFFFAOYSA-N
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Description

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is an organic compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound also contains an amino group, an isopropylsulfonyl group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

The synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate can be achieved through several synthetic routes. . The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the isopropylsulfonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLWECVRXQXIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381005
Record name Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-72-6
Record name Methyl 3-amino-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-72-6
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